molecular formula C22H12N2O4S B8227650 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

Cat. No. B8227650
M. Wt: 400.4 g/mol
InChI Key: JPMPJFBLOYFQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is a useful research compound. Its molecular formula is C22H12N2O4S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Hydrogen Production

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has been used in the development of covalent organic frameworks (COFs) for photocatalytic hydrogen production. These COFs, such as USTB-10, demonstrate outstanding photocatalytic activity due to their narrowed bandgap and increased charge-carrier separation efficiency, leading to high rates of hydrogen production (Li et al., 2022).

Sensing and Catalysis

This compound has been employed to create multifunctional tubular organic cages (MTC1). These cages exhibit selective fluorescence sensing towards divalent palladium ions and enable efficient cascade reactions, including visible light-induced aerobic hydroxylation and hydrogenation reduction, representing a novel class of multifunctional organic cages for sensing and catalysis (Sun et al., 2019).

properties

IUPAC Name

5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPJFBLOYFQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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